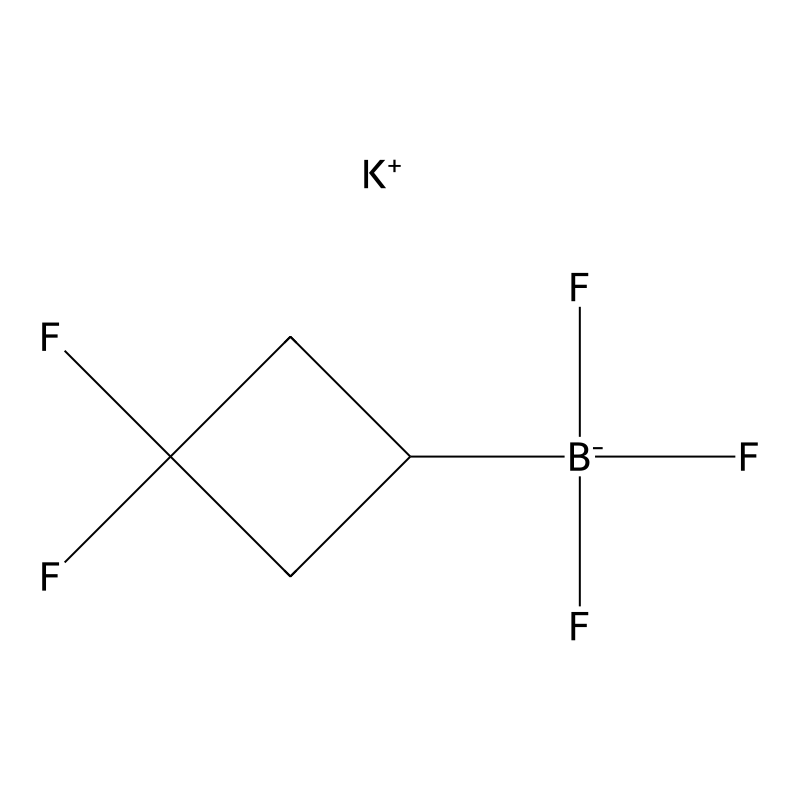Potassium (3,3-difluorocyclobutyl)trifluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potassium (3,3-difluorocyclobutyl)trifluoroborate is a specialized organoboron compound, notable for its trifluoroborate functional group. This compound features a cyclobutane ring substituted with two fluorine atoms at the 3-position, enhancing its reactivity and stability. The trifluoroborate moiety provides unique properties that make it suitable for various
- Suzuki-Miyaura Cross-Coupling: This compound can act as a nucleophilic partner in Suzuki-Miyaura reactions, allowing the formation of carbon-carbon bonds with aryl halides or triflates .
- Epoxidation Reactions: The compound can be involved in the epoxidation of alkenes, where it demonstrates full conversion and selectivity without degrading the boron functionality .
- Transmetalation: Potassium trifluoroborates undergo transmetalation processes effectively, making them versatile reagents for various coupling reactions .
The synthesis of potassium (3,3-difluorocyclobutyl)trifluoroborate can be achieved through several methods:
- Hydroboration: Starting from the corresponding alkene, hydroboration followed by treatment with potassium hydrogen fluoride can yield the desired trifluoroborate .
- Transmetalation: This method involves transmetalating other organometallics to generate the trifluoroborate compound .
- Nucleophilic Substitution: Potassium halomethyltrifluoroborates can be prepared via nucleophilic substitution reactions involving alkyl halides and boron sources .
Potassium (3,3-difluorocyclobutyl)trifluoroborate finds applications primarily in organic synthesis:
- Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
- Material Science: The stability of trifluoroborates under various conditions makes them useful in developing new materials and polymers.
- Pharmaceutical Chemistry: Its role as a building block in drug synthesis highlights its importance in pharmaceutical applications.
Interaction studies involving potassium (3,3-difluorocyclobutyl)trifluoroborate focus on its reactivity with electrophiles and other nucleophiles. The compound's ability to undergo transmetalation and participate in cross-coupling reactions has been thoroughly investigated. These studies demonstrate that potassium trifluoroborates can effectively couple with a variety of electrophiles, including aryl bromides and chlorides .
Potassium (3,3-difluorocyclobutyl)trifluoroborate shares similarities with other organotrifluoroborates. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Potassium methyltrifluoroborate | Methyl group attached to boron | Simple structure; widely used as a coupling partner |
| Potassium phenyltrifluoroborate | Phenyl group attached to boron | High stability; effective in aromatic coupling |
| Potassium ethyltrifluoroborate | Ethyl group attached to boron | Versatile in various C–C bond-forming reactions |
The uniqueness of potassium (3,3-difluorocyclobutyl)trifluoroborate lies in its cyclobutane structure and difluoro substitution, which enhance its reactivity compared to simpler alkyl or aryl derivatives. This structural modification may influence its behavior in cross-coupling reactions and provide distinct advantages in synthetic applications.








